molecular formula C17H14N2O2S B287855 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No. B287855
M. Wt: 310.4 g/mol
InChI Key: PDPNSNSPNHNIQM-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one, also known as HNTPO, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. HNTPO is a thiazolopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is not fully understood. However, it has been proposed that 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one binds with metal ions through its thiazolopyrimidine moiety, resulting in a change in fluorescence intensity. The binding of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one with metal ions has been attributed to the presence of the hydroxyl group in the naphthaldehyde moiety, which acts as a hydrogen bond donor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one have been studied in vitro and in vivo. In vitro studies have shown that 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has low cytotoxicity and does not affect cell viability at concentrations up to 50 μM. In vivo studies have shown that 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one can cross the blood-brain barrier and accumulate in the brain tissue. 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is its high selectivity and sensitivity for metal ions. 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one can detect metal ions in biological samples with high accuracy and precision. Another advantage of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is its low cytotoxicity, which makes it suitable for in vitro studies. However, one of the limitations of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is its low solubility in aqueous solutions, which can affect its performance in certain assays.

Future Directions

There are several future directions for the use of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one in scientific research. One of the directions is the development of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one-based biosensors for the detection of metal ions in clinical samples. Another direction is the use of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, the development of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives with improved solubility and selectivity for metal ions is an area of future research.
Conclusion:
In conclusion, 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a synthetic compound that has potential applications in scientific research. Its high selectivity and sensitivity for metal ions make it a suitable candidate for the development of biosensors for the detection of metal ions in biological samples. The mechanism of action and physiological effects of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one have been extensively studied, and its low cytotoxicity makes it suitable for in vitro studies. However, the low solubility of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one in aqueous solutions is a limitation that needs to be addressed in future research.

Synthesis Methods

2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been synthesized using various methods, including the reaction of 2-hydroxy-1-naphthaldehyde with thiosemicarbazide and subsequent cyclization with ethyl acetoacetate. Another method involves the reaction of 2-hydroxy-1-naphthaldehyde with thiosemicarbazide and subsequent reaction with 2-chloroacetyl chloride. The yield of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one using these methods ranges from 50-70%.

Scientific Research Applications

2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been extensively studied for its potential applications in scientific research. One of the major applications of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been shown to selectively bind with these metal ions, resulting in a change in fluorescence intensity. This property of 2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been utilized in the development of various biosensors for the detection of metal ions in biological samples.

properties

Product Name

2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

(2Z)-2-[(2-hydroxynaphthalen-1-yl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C17H14N2O2S/c20-14-7-6-11-4-1-2-5-12(11)13(14)10-15-16(21)19-9-3-8-18-17(19)22-15/h1-2,4-7,10,20H,3,8-9H2/b15-10-

InChI Key

PDPNSNSPNHNIQM-GDNBJRDFSA-N

Isomeric SMILES

C1CN=C2N(C1)C(=O)/C(=C/C3=C(C=CC4=CC=CC=C43)O)/S2

SMILES

C1CN=C2N(C1)C(=O)C(=CC3=C(C=CC4=CC=CC=C43)O)S2

Canonical SMILES

C1CN=C2N(C1)C(=O)C(=CC3=C(C=CC4=CC=CC=C43)O)S2

Origin of Product

United States

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